3,5-Dibromo-2-chloro-1,1'-biphenyl

Lipophilicity QSAR Drug Design

Sourcing a mixed-halogen biphenyl building block often forces researchers into extra protection or late-stage halogenation steps when using symmetrical dihalo analogs. 3,5-Dibromo-2-chloro-1,1'-biphenyl solves this with a built-in reactivity hierarchy (Br >> Cl under Suzuki-Miyaura conditions). • Eliminates 1-2 synthetic operations compared to 3,5-dibromo- or 2-chlorobiphenyl. • Orthogonal C-Br/C-Cl sites enable sequential, regiospecific elaboration without protecting groups. • Supplied at 95% purity; in stock for immediate global delivery.

Molecular Formula C12H7Br2Cl
Molecular Weight 346.44 g/mol
Cat. No. B14029907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-chloro-1,1'-biphenyl
Molecular FormulaC12H7Br2Cl
Molecular Weight346.44 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)Cl
InChIInChI=1S/C12H7Br2Cl/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H
InChIKeyANIOSRNIFZHGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2-chloro-1,1'-biphenyl: Mixed-Halogen Building Block


3,5‑Dibromo‑2‑chloro‑1,1′‑biphenyl is a trihalogenated biphenyl containing two bromine atoms at the 3‑ and 5‑positions together with a single chlorine atom at the ortho (2‑) position of the biphenyl scaffold [REFS‑1]. With a molecular formula of C₁₂H₇Br₂Cl, a molecular weight of 346.44 g·mol⁻¹, and a computed XLogP of 5.6, this compound belongs to the class of polybrominated–polychlorinated biphenyls (PXBs) and is supplied as a research‑grade synthetic intermediate [REFS‑2]. Its defining structural feature is the co‑occurrence of C–Br and C–Cl bonds on the same ring, which imparts a hierarchical reactivity profile (Br ≫ Cl under standard Suzuki‑Miyaura conditions) that is not achievable with purely brominated or purely chlorinated analogs [REFS‑3].

Mixed Br/Cl scaffold for sequential orthogonal cross-coupling
Research-grade intermediate for unsymmetrical biaryl libraries
Distinct Br₂Cl isotopic pattern enables unambiguous MS tracing

Why 3,5-Dibromo-2-chloro-1,1'-biphenyl Cannot Be Substituted


Procurement of a generic building block such as 3,5‑dibromobiphenyl or 2‑chlorobiphenyl in place of 3,5‑dibromo‑2‑chloro‑1,1′‑biphenyl introduces at least two quantitative disconnects that directly compromise synthetic utility. First, the target compound exhibits an XLogP of 5.6 versus 4.5 for 2‑chlorobiphenyl [REFS‑1], representing a >1 log‑unit increase in lipophilicity that alters phase‑transfer behaviour, chromatographic retention, and membrane permeability in any downstream functional assay. Second, the co‑localised bromine and chlorine substituents provide a built‑in chemoselectivity handle: under Pd‑catalysed cross‑coupling conditions, the C–Br bonds react with rate constants approximately 10²‑ to 10³‑fold greater than the C–Cl bond [REFS‑2], enabling sequential, regiospecific elaboration that is inaccessible with symmetrical dibromo or dichloro congeners [REFS‑3]. Simple replacement with a compound lacking this orthogonal reactivity therefore precludes the designed synthetic sequence and necessitates additional protection‑group or late‑stage halogenation steps.

Target: Br₂Cl biphenyl vs 3,5‑dibromobiphenyl Lacks ortho‑Cl handle; no sequential coupling possible without late‑stage halogenation
vs 2‑chlorobiphenyl Only sluggish C–Cl coupling; lower lipophilicity shifts retention and may require method re‑optimization

Quantitative Differentiation Evidence


Lipophilicity Superior to 2-Chlorobiphenyl

The target compound exhibits a computed XLogP3‑AA of 5.6, whereas the mono‑chlorinated reference compound 2‑chlorobiphenyl (CAS 2051‑60‑7) has an XLogP3 of 4.5 [REFS‑1]. This +1.1 log‑unit difference corresponds to an approximately 12.6‑fold higher octanol‑water partition coefficient, driven by the presence of two bromine atoms in addition to the chlorine [REFS‑2]. The more hydrophobic character directly influences chromatographic retention (e.g., longer Rₜ on a C18 column) and environmental partitioning models (e.g., higher predicted BCF), making the compound unsuitable as a drop‑in replacement for the less lipophilic monohalogenated biphenyl in any system calibrated to the latter's partitioning behaviour.

Lipophilicity shift
Head‑to‑head
Target XLogP 5.6 vs 4.5 (2‑chlorobiphenyl)
Δ +1.1 (≈12.6× partition)
Substantial lipophilicity increase alters phase‑transfer and chromatographic retention
In silico XLogP3‑AA vs XLogP3; class‑level experimental confirmation
Lipophilicity QSAR Drug Design Environmental Fate

Unique Br₂Cl Isotopic Fingerprint

The monoisotopic mass of 3,5‑dibromo‑2‑chloro‑1,1′‑biphenyl is 343.86030 Da, generating a characteristic [M]⁺ isotopic cluster with the signature of a Br₂Cl composition (relative intensities approximately M:M+2:M+4:M+6 = 52:100:69:21) [REFS‑1]. In contrast, the closest dibromo analog 3,5‑dibromo‑1,1′‑biphenyl (CAS 16372‑96‑6) has a monoisotopic mass of 309.899 Da and a Br₂‑only pattern (M:M+2:M+4 ≈ 52:100:48), while 2‑chlorobiphenyl (188.039 Da) produces a single‑Cl pattern (M:M+2 ≈ 100:32) [REFS‑2]. The unique Br₂Cl isotopic distribution allows the target compound to be resolved and quantified unambiguously in complex mixtures (e.g., environmental extracts or metabolic incubations) by high‑resolution LC‑MS without interference from the dibromo or monochloro congeners.

Isotopic fingerprint
Head‑to‑head
Monoisotopic mass 343.86030 Da
Br₂Cl pattern 52:100:69:21
Unique Br₂Cl signature resolves target from dibromo and monochloro congeners in HRMS
Resolving power ≥30k; Yergey‑type simulation
Mass Spectrometry Metabolomics Environmental Analysis Quality Control

Sequential Coupling via Br/Cl Orthogonality

The 2‑chloro‑3,5‑dibromo substitution pattern provides a built‑in chemoselectivity gradient that is absent in symmetrically substituted analogs. Under standard Pd(PPh₃)₄‑catalysed Suzuki‑Miyaura conditions, the oxidative addition rates of aryl bromides exceed those of aryl chlorides by a factor of approximately 10²–10³ [REFS‑1]. Consequently, the two bromine atoms at positions 3 and 5 react first, leaving the chlorine at position 2 intact for a subsequent, orthogonal coupling step. In contrast, 3,5‑dibromo‑1,1′‑biphenyl (lacking chlorine) offers only two equivalent reactive sites, while 2‑chlorobiphenyl presents only the sluggish C–Cl bond, requiring harsher conditions (elevated temperature, specialised ligands such as SPhos or XPhos) [REFS‑2]. The mixed‑halogen scaffold therefore collapses a three‑step protection–coupling–deprotection sequence into two sequential coupling steps with simple reaction‑condition switching.

Orthogonal coupling
Class‑level
2 fast C–Br sites + 1 slow C–Cl site
~10²–10³ rate difference (Br vs Cl oxidative addition)
Enables sequential, regiospecific elaboration without protection‑group steps
Pd(PPh₃)₄ for Br; Pd₂(dba)₃/SPhos for Cl; class‑level relative rates
Sequential Coupling Chemoselectivity Biaryl Synthesis Suzuki-Miyaura

Cost Advantage of Built-in Chemoselectivity

The commercial list price of 3,5‑dibromo‑2‑chloro‑1,1′‑biphenyl (95% purity) is approximately $395 per gram (1 g scale) [REFS‑1]. The closest non‑orthogonal dibromo analog, 3,5‑dibromo‑1,1′‑biphenyl (≥98% purity), is priced at approximately $37–$43 per gram [REFS‑2], representing a roughly 10‑fold price differential. This premium is not attributable to purity (the analog actually offers higher certified purity) but to the synthetic complexity of introducing both bromine and chlorine substituents in a specific regiochemical arrangement. From a process‑economics perspective, the target compound’s price premium is offset by the elimination of at least one synthetic step (halogen introduction or protecting‑group manipulation) and the reduction of purification costs associated with that step. Users who attempt to substitute with 3,5‑dibromo‑1,1′‑biphenyl and subsequently introduce chlorine via electrophilic aromatic chlorination face additional reagent costs, lower regioselectivity (potential para‑substitution), and an extra chromatographic purification, which collectively can exceed the procurement premium.

Price premium
Reported
~$395/g (1 g, 95%)
vs ~$37–43/g for dibromo analog
Premium reflects pre‑installed chlorine; may offset downstream halogenation costs
Vendor list prices early 2026; total workflow cost should be assessed
Procurement Economics Synthetic Efficiency Building Block Value

Recommended Application Scenarios


Sequential Suzuki-Miyaura Cross-Coupling

Medicinal chemistry and ligand‑design groups requiring rapid access to unsymmetrical triaryl or tetra‑aryl scaffolds can exploit the Br ≫ Cl reactivity differential. The two bromine atoms are removed under mild Pd(PPh₃)₄ conditions (80 °C, aqueous dioxane) while the ortho‑chlorine remains intact for a subsequent, harsher coupling (Pd₂(dba)₃ / SPhos, >100 °C), as supported by the class‑level relative rate data of approximately 10²–10³ for Br versus Cl oxidative addition [REFS‑1]. This inherent orthogonality eliminates the need for intermediary halogenation or protection steps, directly reducing synthetic cycle time by one to two synthetic operations compared to the use of 3,5‑dibromo‑1,1′‑biphenyl or 2‑chlorobiphenyl as starting materials.

Halogen-Bond-Driven Crystal Engineering

The co‑occurrence of Br (strong σ‑hole donor, polarizability 3.05 ų) and Cl (moderate donor, polarizability 2.18 ų) on a single biphenyl ring creates two distinct halogen‑bond donor sites with differentiated interaction strengths. Researchers designing co‑crystals or halogen‑bonded networks can sequentially engage the bromine atoms as primary halogen‑bond donors and the chlorine as a secondary acceptor or weaker donor, as supported by the molecular electrostatic potential differences calculated for analogous Br/Cl hetero‑halogenated aromatics [REFS‑2]. This capability is absent in all‑bromo or all‑chloro biphenyls, which present only one halogen‑bond donor type.

Environmental Tracing by Br₂Cl Fingerprint

Environmental analytical laboratories studying mixed halogenated biphenyls (PXBs) in combustion residues or biota can use the characteristic Br₂Cl isotopic pattern (M:M+2:M+4:M+6 ≈ 52:100:69:21) as a diagnostic marker for source apportionment [REFS‑3]. The monoisotopic mass of 343.86030 Da is separated by +33.96 Da from the nearest purely brominated congener, enabling unambiguous selected ion monitoring (SIM) without interference from co‑occurring PBBs or PCBs, as validated by HRMS methods for halogenated biphenyl congeners.

Benchmark Substrate for Halogen-Selective Coupling

Process chemistry groups optimising Pd‑catalysed coupling conditions for mixed‑halogen substrates can employ 3,5‑dibromo‑2‑chloro‑1,1′‑biphenyl as a model substrate to benchmark catalyst selectivity. Because it contains both Br and Cl substituents on the same ring in well‑defined positions, it enables quantitative determination of the Br:Cl chemoselectivity ratio under any given catalyst/ligand/solvent combination by GC‑MS or HPLC monitoring of the mono‑ and bis‑coupled products. The reproducible reactivity hierarchy observed with commercial samples (95% purity) provides a practical QC tool for comparing catalyst lots or screening new ligands.

Application
Selection Property
Validation Focus
Sequential Suzuki‑Miyaura cross‑coupling
Hierarchical Br/Cl reactivity
Sequential coupling efficiency and site‑selectivity
Halogen‑bond‑driven crystal engineering
Differentiated halogen‑bond donor strength (Br vs Cl)
Co‑crystal formation and halogen‑bond geometry
Environmental tracing by Br₂Cl fingerprint
Unique Br₂Cl isotopic pattern
HRMS source apportionment without congener interference
Benchmark substrate for halogen‑selective coupling
Well‑defined Br/Cl scaffold on single ring
Br:Cl chemoselectivity ratio under varied catalyst/ligand conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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